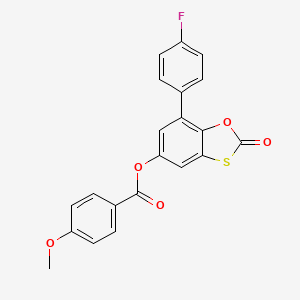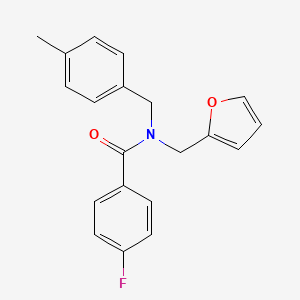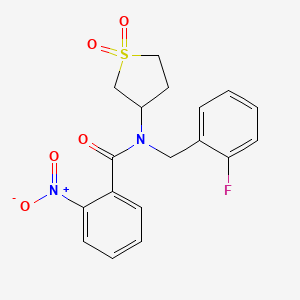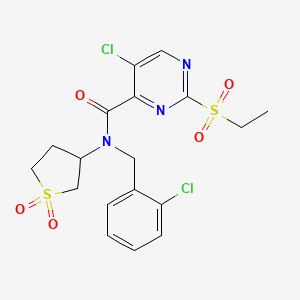![molecular formula C19H16ClN3O5S2 B11413197 Ethyl 2-({[5-chloro-2-(methylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B11413197.png)
Ethyl 2-({[5-chloro-2-(methylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4-phenylthiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({[5-氯-2-(甲基磺酰基)嘧啶-4-基]羰基}氨基)-4-苯基噻吩-3-羧酸乙酯是一种复杂的、属于噻吩衍生物类的有机化合物。该化合物以其独特的结构而著称,该结构包含一个噻吩环,该环被各种官能团取代,例如苯基、嘧啶基和酯基。这些官能团的存在赋予该化合物独特的化学和物理性质,使其在各种科学研究领域引起关注。
准备方法
合成路线和反应条件
2-({[5-氯-2-(甲基磺酰基)嘧啶-4-基]羰基}氨基)-4-苯基噻吩-3-羧酸乙酯的合成通常涉及多个步骤,从容易获得的起始原料开始。一种常见的合成路线包括以下步骤:
噻吩环的形成: 噻吩环可以通过在酸性条件下使合适的二羰基化合物与元素硫或含硫试剂反应来合成。
苯基的引入: 可以通过 Friedel-Crafts 酰化反应引入苯基,其中噻吩环在路易斯酸催化剂(例如氯化铝)存在下用苯酰氯处理。
嘧啶基的形成: 嘧啶基可以通过合适的脒与 β-二羰基化合物之间的缩合反应合成,然后进行氯化以引入氯取代基。
酯化: 噻吩环上的羧基可以使用乙醇和强酸催化剂(例如硫酸)进行酯化,形成乙酯。
最终偶联反应: 最后一步涉及嘧啶基与噻吩环之间的偶联反应,该反应通过羰基化反应进行,使用合适的偶联试剂(例如 N,N'-二环己基碳二亚胺 (DCC))。
工业生产方法
2-({[5-氯-2-(甲基磺酰基)嘧啶-4-基]羰基}氨基)-4-苯基噻吩-3-羧酸乙酯的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器、自动化合成设备和有效的纯化技术(例如结晶和色谱法),以确保高产率和纯度。
化学反应分析
反应类型
2-({[5-氯-2-(甲基磺酰基)嘧啶-4-基]羰基}氨基)-4-苯基噻吩-3-羧酸乙酯可以进行各种化学反应,包括:
氧化: 该化合物可以使用强氧化剂(例如高锰酸钾或三氧化铬)进行氧化,导致形成亚砜或砜。
还原: 还原反应可以使用还原剂(例如氢化锂铝或硼氢化钠)进行,导致羰基还原为醇。
取代: 亲核取代反应可以在嘧啶基上的氯取代基处发生,其中亲核试剂(例如胺或硫醇)可以取代氯原子。
水解: 酯基可以在酸性或碱性条件下水解,生成相应的羧酸。
常用试剂和条件
氧化: 高锰酸钾 (KMnO₄),三氧化铬 (CrO₃)
还原: 氢化锂铝 (LiAlH₄),硼氢化钠 (NaBH₄)
取代: 胺,硫醇
水解: 盐酸 (HCl),氢氧化钠 (NaOH)
形成的主要产物
氧化: 亚砜,砜
还原: 醇
取代: 氨基或硫醇取代的衍生物
水解: 羧酸
科学研究应用
2-({[5-氯-2-(甲基磺酰基)嘧啶-4-基]羰基}氨基)-4-苯基噻吩-3-羧酸乙酯具有广泛的科学研究应用,包括:
化学: 该化合物用作合成更复杂分子的构建块,在有机合成中用作中间体。
生物学: 研究其潜在的生物活性,包括抗菌、抗病毒和抗癌特性。
医学: 正在进行研究以探索其作为治疗各种疾病(包括癌症和传染病)的治疗剂的潜力。
工业: 由于其独特的化学性质,该化合物被用于开发新型材料,例如聚合物和涂料。
作用机制
2-({[5-氯-2-(甲基磺酰基)嘧啶-4-基]羰基}氨基)-4-苯基噻吩-3-羧酸乙酯的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以与酶或受体结合,抑制其活性或调节其功能。例如,它可能抑制某些激酶或蛋白酶的活性,导致细胞信号通路中断,并在癌细胞中诱导细胞死亡。
相似化合物的比较
2-({[5-氯-2-(甲基磺酰基)嘧啶-4-基]羰基}氨基)-4-苯基噻吩-3-羧酸乙酯可以与其他类似化合物进行比较,例如:
2-({[5-氯-2-(甲基磺酰基)嘧啶-4-基]羰基}氨基)-4-甲基噻吩-3-羧酸乙酯: 结构类似,但用甲基取代了苯基。
2-({[5-氯-2-(甲基磺酰基)嘧啶-4-基]羰基}氨基)-4-乙基噻吩-3-羧酸乙酯: 结构类似,但用乙基取代了苯基。
2-({[5-氯-2-(甲基磺酰基)嘧啶-4-基]羰基}氨基)-4-丙基噻吩-3-羧酸乙酯: 结构类似,但用丙基取代了苯基。
2-({[5-氯-2-(甲基磺酰基)嘧啶-4-基]羰基}氨基)-4-苯基噻吩-3-羧酸乙酯的独特性在于其官能团的特定组合,赋予其独特的化学和生物学特性,使其成为研究和工业应用中的一种宝贵化合物。
属性
分子式 |
C19H16ClN3O5S2 |
|---|---|
分子量 |
465.9 g/mol |
IUPAC 名称 |
ethyl 2-[(5-chloro-2-methylsulfonylpyrimidine-4-carbonyl)amino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C19H16ClN3O5S2/c1-3-28-18(25)14-12(11-7-5-4-6-8-11)10-29-17(14)23-16(24)15-13(20)9-21-19(22-15)30(2,26)27/h4-10H,3H2,1-2H3,(H,23,24) |
InChI 键 |
NYROPFZCSZLUGF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=NC(=NC=C3Cl)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-benzyl-5-methyl-2-[(2-methylbenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11413115.png)
![3-[4-(4-fluorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(2-methoxybenzyl)propanamide](/img/structure/B11413123.png)


![N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11413147.png)

![ethyl 5-acetyl-2-{[(6-ethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11413159.png)
![methyl 4-{[(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetyl]amino}benzoate](/img/structure/B11413165.png)

![methyl 4-{[(2-methyl-1,1-dioxido-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetyl]amino}benzoate](/img/structure/B11413177.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide](/img/structure/B11413181.png)
![2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B11413189.png)
![2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11413192.png)
![5-[(1-naphthyloxy)methyl]-1-phenyl-1H-tetrazole](/img/structure/B11413206.png)
